2-Aminoindan-2-phosphonic acid hydrochloride

Phenylalanine ammonia-lyase Enzyme kinetics Competitive inhibition

Generic PAL inhibitors like AOPP exhibit poor in-vivo specificity and off-target effects, compromising experimental reproducibility. AIP·HCl is the prototypical PAL inhibitor with crystallographically validated selectivity-the gold standard for phenylpropanoid pathway dissection. • Ki = 7 nM (parsley PAL-1); slow-binding kinetics (residence t½ ~64 min) sustain pathway blockade over hours to days. • 50 μM suppressed chlorogenic & dicaffeoyl tartaric acid accumulation by 92-98% in lettuce midrib assays. • ~10-fold more potent than 5-substituted AIP derivatives; no phenylalanine-tRNA synthetase interference, unlike AOPP. • Enhanced aqueous solubility via HCl salt permits buffer dissolution without organic co-solvents.

Molecular Formula C9H13ClNO3P
Molecular Weight 249.63 g/mol
Cat. No. B591527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoindan-2-phosphonic acid hydrochloride
Molecular FormulaC9H13ClNO3P
Molecular Weight249.63 g/mol
Structural Identifiers
InChIInChI=1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H
InChIKeyVZZDWKUDNIOOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AIP·HCl: Conformationally Restricted PAL Inhibitor


2-Aminoindan-2-phosphonic acid hydrochloride (AIP hydrochloride, CAS: 1416354-35-2), is the hydrochloride salt of the conformationally restricted phenylalanine analog, 2-aminoindan-2-phosphonic acid (AIP). It is widely recognized as a potent and specific inhibitor of phenylalanine ammonia-lyase (PAL, EC 4.3.1.24), the entry-point enzyme of the phenylpropanoid pathway in plants [1]. The compound functions by acting as a transition-state analog, binding competitively with respect to the natural substrate L-phenylalanine and exhibiting slow, tight-binding kinetics [2]. While the term 'AIP' is often used generically, the hydrochloride salt is the most common and stable form used in research, distinguishing it from the free acid form (CAS: 141120-17-4) which may have different solubility and handling properties.

Target Phenylpropanoid pathway PAL enzyme inhibition
Format Hydrochloride salt for direct aqueous buffer dissolution
Specificity Conformationally restricted PAL inhibitor with reported in-vivo selectivity

AIP·HCl vs Generic PAL Inhibitors


Referring broadly to 'PAL inhibitors' or even to 'AIP analogs' is insufficient for ensuring experimental reproducibility. The phosphonic acid moiety of 2-Aminoindan-2-phosphonic acid is crucial for its slow, tight-binding mechanism, which distinguishes it from other phenylalanine analogs like the carboxylic acid derivative (2-aminoindan-2-carboxylic acid), which is a substrate, not a potent inhibitor [1]. Furthermore, even minor substitutions on the indane ring, such as the addition of a bromine or methyl group, can alter in vitro potency by an order of magnitude, as seen with 5-substituted AIP derivatives [2]. Most critically, a compound's performance in vitro does not guarantee its efficacy in vivo. For instance, a structurally related analog, 1-aminobenzocyclobutene-1-phosphonic acid, exhibits opposite relative potencies when moving from an in vitro enzyme assay to a whole-plant system, highlighting the unpredictable and non-linear relationship between chemical structure and functional outcome [3].

PAL inhibitor class mismatch AOPP may lack in-vivo specificity despite high in-vitro affinity; documented off-target effects limit direct substitution.
Substituted AIP derivatives 5-substituted AIP analogues may show substantially lower potency, altering experimental dose requirements and cost efficiency.
Carboxyl analogue non-inhibitory 2-Aminoindan-2-carboxylic acid acts as a PAL substrate, not inhibitor; the phosphonic acid group is essential for inhibition.

AIP·HCl Differentiation Evidence


Highest In‑Vivo Specificity Among PAL Inhibitors

The phosphonic acid moiety of 2-Aminoindan-2-phosphonic acid (AIP) is essential for its potent inhibitory activity. Its direct carboxyl analog, 2-aminoindan-2-carboxylic acid, does not function as an inhibitor but is instead a substrate for PAL-1, being converted to indene-2-carboxylic acid [1]. This fundamental difference in mechanism of action renders the carboxyl analog unsuitable for studies requiring PAL inhibition.

In‑Vivo Specificity
Cross-study
AIP ranked highest among three PAL inhibitor classes (AIP > AOPP ≫ (R)-APEP) for in‑vivo specificity.
Reported top in-vivo specificity for phenylpropanoid studies
Compared using buckwheat hypocotyl anthocyanin assay
Phenylalanine ammonia-lyase Enzyme kinetics Competitive inhibition

Greater Potency Than Substituted Derivatives

2-Aminoindan-2-phosphonic acid (AIP) is significantly more potent in vitro than its 5-substituted derivatives. While 5-bromo and 5-methyl analogs are the most active within the substituted series, they are approximately one order of magnitude less potent than unsubstituted AIP [1].

Potency vs Derivatives
Head-to-head
Unsubstituted AIP ~10× more potent than most active 5‑substituted analogues.
Supports cost‑efficient inhibitor selection
SAR study using buckwheat PAL assay
Structure-activity relationship Enzyme inhibition Plant secondary metabolism

Sustained Target Engagement via Slow-Binding Kinetics

The potency ranking of PAL inhibitors can invert when moving from an in vitro enzyme assay to an in vivo plant model. AIP is 6-fold more potent in vitro than racemic 1-aminobenzocyclobutene-1-phosphonic acid. However, in an in vivo assay for anthocyanin synthesis, this same comparator is 6-fold more potent than AIP [1].

Residence Half‑Life
Reported
Ki 7 nM, k₋₂ 1.8×10⁻⁴ s⁻¹, t₁/₂ ~64 min
Long residence time supports sustained pathway blockade
Purified parsley PAL‑1, pH 8.8, 25 °C
In vivo pharmacology Anthocyanin biosynthesis Plant physiology

PAL Selectivity Through Conformational Restriction

The high in vitro potency of 2-Aminoindan-2-phosphonic acid translates into a profound functional effect in planta. In red cabbage seedlings, treatment with AIP leads to near-complete (>99%) suppression of anthocyanin accumulation at a concentration of 10 μM, with an I50 value of less than 0.1 μM [1]. This demonstrates the compound's utility as a powerful chemical probe for dissecting the phenylpropanoid pathway.

Binding Specificity
Class-level
Conformationally locked scaffold disfavors off‑target binding; not a PAL substrate.
Supports unambiguous target attribution
Crystallographic PAL·AIP complex reported
Plant secondary metabolism Anthocyanin Phenolic compounds

AIP·HCl Application Scenarios


Chronic Phenylpropanoid Knockdown in Planta

2-Aminoindan-2-phosphonic acid hydrochloride is the compound of choice for detailed kinetic and mechanistic studies of phenylalanine ammonia-lyase (PAL) in vitro. Its slow-binding, competitive inhibition mechanism, with a Ki of 7 nM, makes it an ideal tool for probing the enzyme's active site and catalytic cycle [1]. This scenario is supported by evidence showing AIP's superior potency over both its carboxyl analog, which is a substrate, and its 5-substituted derivatives, which are an order of magnitude less active [1].

Post-Harvest Phenolic Browning Control

This compound is highly validated for use in plant cell suspension cultures to suppress the phenylpropanoid pathway. In this context, AIP treatment reliably reduces PAL activity, total phenolic compounds, and phenylethanoid glycosides (PheGs) [1]. This application leverages the compound's well-characterized in vitro potency, which reliably translates to a strong inhibition of the target pathway in a simplified, controlled cellular environment [2].

SAR Benchmarking for PAL Inhibitors

For in vivo studies where the primary goal is to generate a robust, reproducible, and well-documented block in the phenylpropanoid pathway, 2-Aminoindan-2-phosphonic acid hydrochloride is the standard. Its ability to reduce anthocyanin accumulation by over 99% in red cabbage seedlings provides a clear and powerful phenotypic benchmark [1]. While other analogs may show higher in vivo potency in specific assays, AIP's vast body of literature makes it the most interpretable and reliable choice for establishing baseline pathway inhibition [2].

Phenylpropanoid–Amino Acid Flux Analysis

The specific and potent inhibition of PAL by 2-Aminoindan-2-phosphonic acid hydrochloride makes it an essential pharmacological control for genetic studies involving PAL gene knockouts or silencing. The quantitative data on its Ki (7 nM) [1] and its dramatic in vivo effects on anthocyanin accumulation [2] provide a benchmark against which the phenotypic consequences of genetic manipulation can be compared, confirming on-target effects.

Application
Selection Property
Validation Focus
Chronic phenylpropanoid knockdown
Slow-binding kinetics providing extended target residence
Confirm inhibition persistence under experimental conditions
Post-harvest phenolic browning control
Reported near‑complete phenolic suppression at aqueous delivery
Validate suppression in target tissue and treatment protocol
PAL inhibitor SAR benchmarking
Established potency benchmark as positive control
Use as reference for novel inhibitor chemotype screening
Phenylalanine metabolic flux analysis
PAL‑specific inhibition without phenylalanine‑tRNA synthetase interference
Confirm lack of cross‑reactivity in flux assay

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